molecular formula C11H19NO4S B6362932 (S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid CAS No. 1263045-15-3

(S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid

Cat. No.: B6362932
CAS No.: 1263045-15-3
M. Wt: 261.34 g/mol
InChI Key: JQLPQAFGOHVEAM-QMMMGPOBSA-N
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Description

(S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid typically involves the protection of the thiomorpholine ring followed by the introduction of the acetic acid group. One common method includes the use of t-butyl chloroformate to protect the amine group of thiomorpholine, forming the N-t-butyloxycarbonyl derivative. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

(S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiomorpholine-3-carboxylic acid: Shares the thiomorpholine ring but lacks the N-t-butyloxycarbonyl protection.

    N-Boc-thiomorpholine: Similar protection group but without the acetic acid moiety.

    Thiomorpholine-4-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness: (S)-N-t-Butyloxycarbonyl-thiomorpholine-3-yl-acetic acid is unique due to the combination of the N-t-butyloxycarbonyl protection and the acetic acid group, which imparts distinct chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPQAFGOHVEAM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCSC[C@@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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